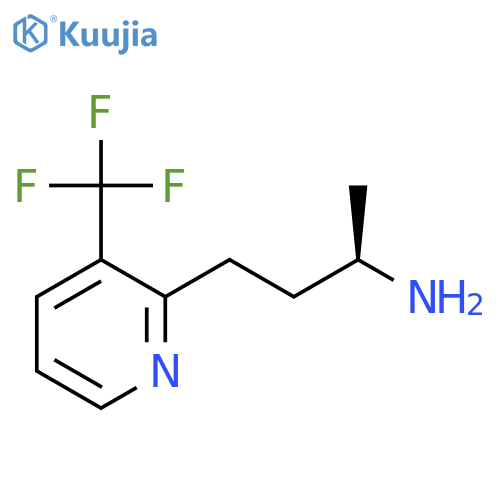

Cas no 2227711-85-3 ((2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine)

(2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine

- 2227711-85-3

- (2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine

- EN300-1943446

-

- インチ: 1S/C10H13F3N2/c1-7(14)4-5-9-8(10(11,12)13)3-2-6-15-9/h2-3,6-7H,4-5,14H2,1H3/t7-/m1/s1

- InChIKey: LLZSPOGRCOGBRP-SSDOTTSWSA-N

- ほほえんだ: FC(C1=CC=CN=C1CC[C@@H](C)N)(F)F

計算された属性

- せいみつぶんしりょう: 218.10308291g/mol

- どういたいしつりょう: 218.10308291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

(2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943446-1.0g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 1g |

$2035.0 | 2023-06-03 | ||

| Enamine | EN300-1943446-10.0g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 10g |

$8749.0 | 2023-06-03 | ||

| Enamine | EN300-1943446-0.05g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1943446-1g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1943446-0.1g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1943446-5.0g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 5g |

$5900.0 | 2023-06-03 | ||

| Enamine | EN300-1943446-0.25g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1943446-0.5g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1943446-2.5g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1943446-5g |

(2R)-4-[3-(trifluoromethyl)pyridin-2-yl]butan-2-amine |

2227711-85-3 | 5g |

$3065.0 | 2023-09-17 |

(2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

(2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amineに関する追加情報

Introduction to (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic approaches. One such compound, identified by the CAS number 2227711-85-3, is (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine. This compound, characterized by its unique structural and functional attributes, has garnered significant attention in recent years due to its promising applications in drug discovery and molecular biology.

The molecular structure of (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine consists of a pyridine ring substituted with a trifluoromethyl group at the 3-position, linked to a butan-2-amine moiety through a stereogenic center at the 2-position. This configuration imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for further investigation. The presence of the trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex biological pathways. (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine has emerged as a key intermediate in the synthesis of molecules that interact with various enzymes and receptors. Its ability to modulate biological activity makes it a valuable tool for researchers exploring new pharmacological targets.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The pyridine ring and trifluoromethyl substituent in (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine are particularly well-suited for interacting with the active sites of kinases, thereby inhibiting their activity. Preliminary studies have shown that derivatives of this compound exhibit potent inhibitory effects on several kinases, suggesting their potential as lead compounds for new anticancer therapies.

Furthermore, the stereogenic center at the 2-position of (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine allows for the exploration of enantiomeric relationships, which can significantly impact biological activity. The (R)-enantiomer, specifically, has shown enhanced efficacy in preclinical studies due to its optimal binding affinity to target proteins. This highlights the importance of stereochemical control in drug design and underscores the value of (2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine as a building block for chiral drugs.

The trifluoromethyl group also contributes to the metabolic stability of (2R)-4-3-(trifluoromethyl)pyridin-2-yllbutanamino), which is a critical factor in determining a drug's bioavailability. Compounds with such substituents often exhibit longer half-lives and reduced susceptibility to degradation by metabolic enzymes. This property makes it an attractive candidate for oral administration and prolonged therapeutic effects.

Recent advancements in computational chemistry have further enhanced our understanding of how (2R)-4-trifluoromethypyridin-butanamino interacts with biological targets. Molecular docking simulations have revealed that this compound can bind tightly to various kinases and other enzymes with high specificity. These simulations have also identified key interactions between the trifluoromethyl group and polar residues in the active sites of target proteins, providing insights into how these interactions contribute to binding affinity.

In addition to its applications in drug discovery, (strong>2227711-85-3) has shown promise in material science research. The unique electronic properties of its structure make it suitable for use as a ligand or intermediate in the synthesis of advanced materials with applications ranging from electronics to catalysis. The ability to fine-tune these properties through structural modifications opens up new avenues for innovation.

The synthesis of (strong>2227711-85-3) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications. The development of efficient synthetic routes has also contributed to reducing costs associated with its production, making it more accessible for widespread use.

The growing body of research on (strong>(R)-4-3-(trifluoromethyl)pyridin−−− )−butan-−))> highlights its versatility and potential impact across multiple fields. From its role as an intermediate in drug synthesis to its applications in material science, this compound exemplifies how chemical innovation can drive progress in medicine and technology. As research continues to uncover new applications and refine synthetic methodologies, (2227711-85) will undoubtedly remain at forefront of scientific exploration.

2227711-85-3 ((2R)-4-3-(trifluoromethyl)pyridin-2-ylbutan-2-amine) 関連製品

- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)

- 1801595-21-0(4-(3-Fluoro-4-methylphenyl)oxane-4-carboxylic acid)

- 81075-61-8(Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate)

- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)

- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

- 436085-66-4(4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid)

- 1780872-44-7(2-{bicyclo3.1.0hexan-3-yl}acetic acid)

- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)

- 1490365-07-5(3-(quinolin-2-yl)methylazetidin-3-ol)

- 2411219-30-0((4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide)